

# An In-depth Technical Guide to 8-Azido-ATP: Chemical Properties and Stability

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## Compound of Interest

Compound Name: 8-Azido-ATP

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This guide provides a comprehensive overview of the chemical properties, stability, and applications of 8-Azidoadenosine-5'-triphosphate (**8-Azido-ATP**), a critical tool in biochemical and pharmacological research. This photo-reactive and bio-orthogonal analog of ATP is instrumental in identifying and characterizing ATP-binding proteins through photoaffinity labeling and click chemistry.

## Core Chemical Properties

**8-Azido-ATP** is a structural analog of adenosine triphosphate where an azido ( $-N_3$ ) group replaces the hydrogen atom at the 8th position of the adenine ring. This modification confers unique photoreactive properties while largely maintaining the molecule's ability to interact with ATP-binding sites on proteins.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>8</sub> O <sub>13</sub> P <sub>3</sub> (free acid)	[1][2][3]
Molecular Weight	548.19 g/mol (free acid)	[1][2][3]
Exact Mass	548.00 g/mol (free acid)	[1][2][3]
Appearance	Colorless to slightly yellow solution in water	[1][2][3]
Purity	≥ 95% (HPLC)	[1][2]
Solubility	Soluble in water	[3][4]
Spectroscopic Properties	$\lambda_{\text{max}}$ = 281 nm	[1][2][3]
$\epsilon$ = 13.3 L mmol <sup>-1</sup> cm <sup>-1</sup> (in Tris-HCl, pH 7.5)	[1][2][3]	

## Stability and Storage

The stability of **8-Azido-ATP** is paramount for its successful application. The primary factors influencing its integrity are light, temperature, pH, and the presence of reducing agents.[5]

Condition	Recommendation	Rationale	Source(s)
Light	Store and handle in the dark or under dim light.	The azido group is highly sensitive to UV light, which induces photolysis and the formation of a reactive nitrene, essential for photoaffinity labeling but detrimental to storage. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>	
Temperature	Solid Form: Store as a lyophilized powder at -20°C or below. Solution: Store in aliquots at -80°C to avoid freeze-thaw cycles. Shipped on gel packs for short-term transport.	Elevated temperatures can lead to the degradation of the azido group. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> Long-term stability is best maintained at low temperatures. A shelf life of at least 12 months is expected when stored at -20°C. <a href="#">[1]</a> <a href="#">[2]</a>	
pH	Maintain solutions at a near-neutral pH (6.5-7.5).	Minimizes hydrolysis of the phosphate backbone and other potential degradation pathways. <a href="#">[5]</a>	
Reducing Agents	Avoid dithiothreitol (DTT) and $\beta$ -mercaptoethanol.	The azido group is readily reduced to an amino group by thiols, rendering the molecule inactive for photoaffinity labeling. <a href="#">[5]</a>	

## Degradation Pathways

Understanding the degradation pathways of **8-Azido-ATP** is crucial for experimental design and data interpretation.

### Photolytic Degradation

Upon exposure to UV light (typically around 254-281 nm), the 8-azido group undergoes photolysis to form a highly reactive and short-lived singlet nitrene. This nitrene can then form a covalent bond with amino acid residues in the vicinity, which is the basis of photoaffinity labeling.[\[5\]](#)

Photolytic Degradation Pathway of **8-Azido-ATP**.

### Reductive Degradation

In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.[\[5\]](#)

Reductive Degradation of **8-Azido-ATP**.

## Quantitative Binding and Kinetic Data

While extensive quantitative data is not always publicly available, the following table summarizes key binding affinity and inhibition constants for 8-azidoadenosine derivatives.

Analog	Target Protein	Parameter	Value	Source(s)
8-N <sub>3</sub> -ATP	Creatine Kinase (MM isoform)	Half-maximal Saturation	12 $\mu$ M	<a href="#">[7]</a>
8-N <sub>3</sub> -ATP	Kir6.2 $\Delta$ C26	K <sub>i</sub>	2.8 $\pm$ 0.4 mM	<a href="#">[6]</a>
8-N <sub>3</sub> -ATP	ATP synthase	V <sub>max</sub>	6% of V <sub>max</sub> with ATP	<a href="#">[8]</a>
8-N <sub>3</sub> -ATP	ATP synthase	K <sub>m</sub>	Similar to ATP	<a href="#">[8]</a>

## Experimental Protocols

## Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using **8-Azido-ATP**.<sup>[9]</sup>

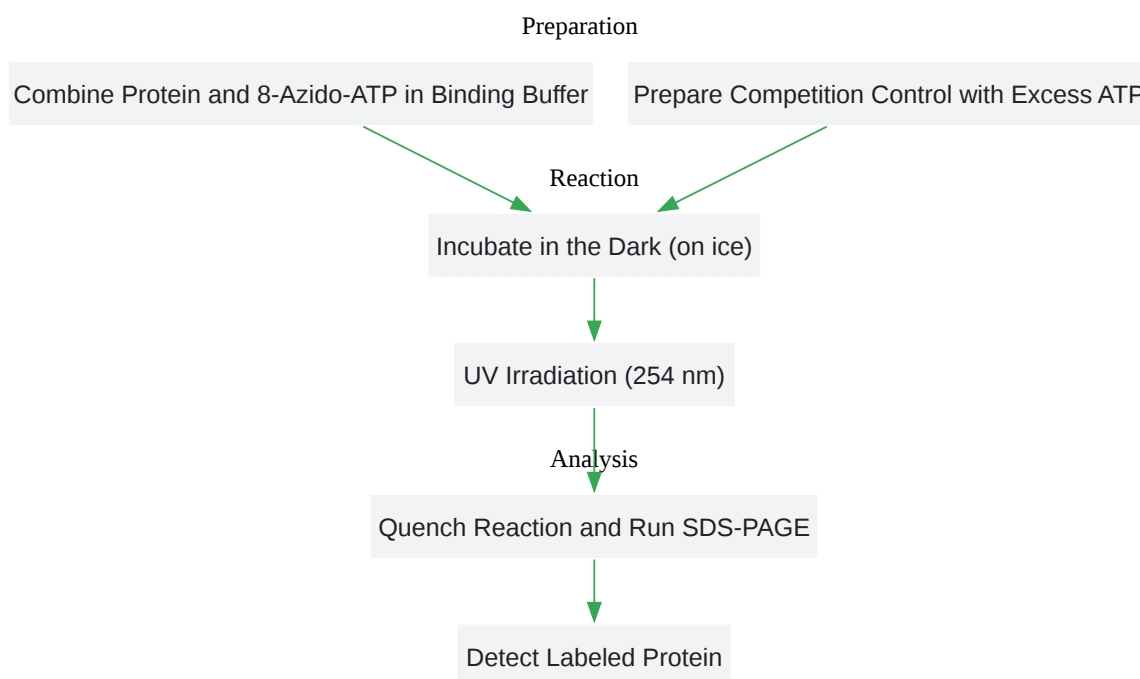
Materials:

- Purified target protein (e.g., a kinase)
- **8-Azido-ATP**
- Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl<sub>2</sub>)
- Unlabeled ATP (for competition control)
- UV lamp (254 nm)
- SDS-PAGE reagents and equipment
- Detection method (e.g., autoradiography if using radiolabeled **8-Azido-ATP**, or Western blot)

Procedure:

- **Binding Reaction:** In a microcentrifuge tube on ice, combine the purified protein (typically 1-10 µM) with the desired concentration of **8-Azido-ATP** (a starting concentration of 10-100 µM is common) in the binding buffer.
- **Competition Control:** In a separate tube, pre-incubate the protein with a 100-fold molar excess of unlabeled ATP for 15 minutes before adding **8-Azido-ATP**. This control is crucial to demonstrate the specificity of labeling at the ATP-binding site.<sup>[10][11]</sup>
- **Incubation:** Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for binding.<sup>[9]</sup>
- **UV Cross-linking:** Place the open tubes on ice and irradiate with a 254 nm UV lamp. The optimal irradiation time and distance from the lamp should be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.<sup>[10]</sup>

- Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by the chosen detection method to visualize the covalently labeled protein. A decrease in the labeled band in the competition control sample indicates specific labeling.



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General Workflow for Photoaffinity Labeling.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

**8-Azido-ATP** can be used as a click chemistry reagent.<sup>[6]</sup> The azide group can undergo a copper-catalyzed cycloaddition with a molecule containing an alkyne group, forming a stable

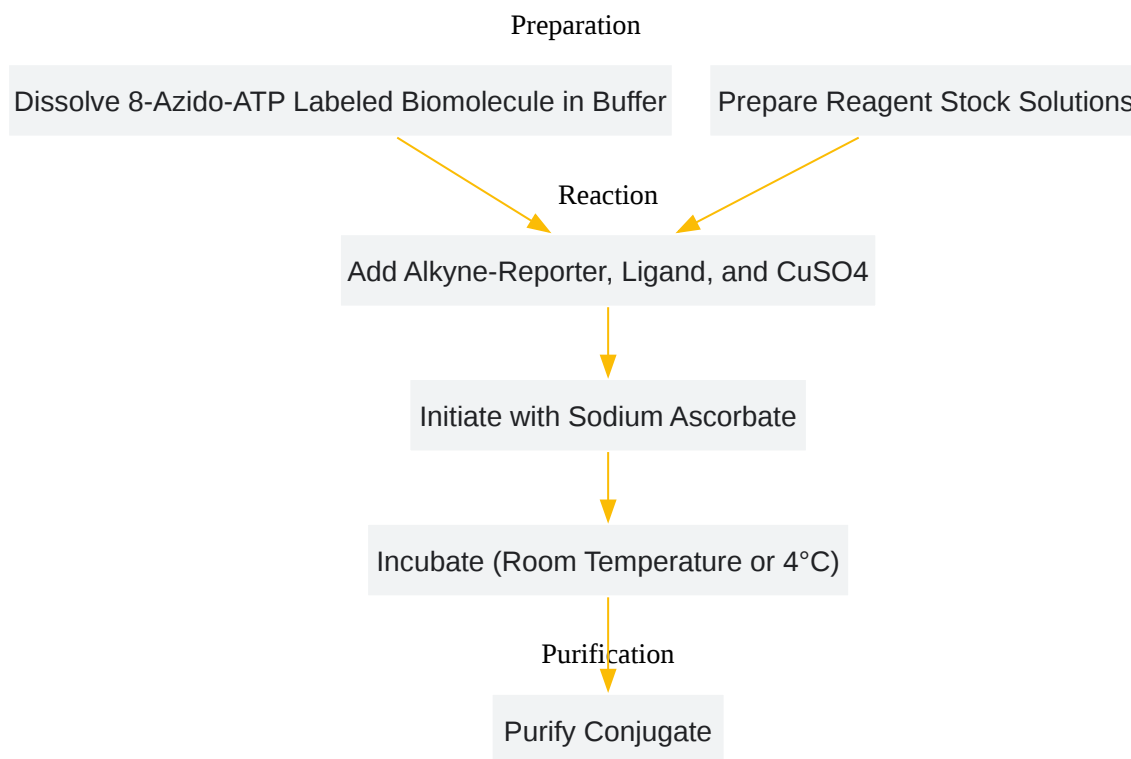
triazole linkage. This is useful for attaching reporter molecules like biotin or fluorophores.[\[12\]](#)  
[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- **8-Azido-ATP**-labeled biomolecule (e.g., RNA)
- Alkyne-containing reporter molecule (e.g., alkyne-biotin)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Reducing agent (e.g., sodium ascorbate)
- Copper ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., phosphate buffer)
- DMSO

Procedure:

- **Reagent Preparation:** Prepare stock solutions of the alkyne-reporter,  $\text{CuSO}_4$ , sodium ascorbate, and the copper ligand.
- **Reaction Setup:** In a microcentrifuge tube, dissolve the **8-Azido-ATP**-labeled biomolecule in the reaction buffer.
- Add the alkyne-reporter molecule.
- Add the copper ligand, followed by  $\text{CuSO}_4$ .
- Initiate the reaction by adding freshly prepared sodium ascorbate.
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours or overnight at  $4^\circ\text{C}$ , protected from light.
- **Purification:** Purify the resulting conjugate to remove excess reagents using an appropriate method such as ethanol precipitation, spin columns, or HPLC.



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Workflow for CuAAC Click Chemistry.

## Application in Signaling Pathways

**8-Azido-ATP** and its derivatives are valuable tools for studying signaling pathways involving ATP.

## P2Y Purinergic Receptor Signaling

**8-Azido-ATP** and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can

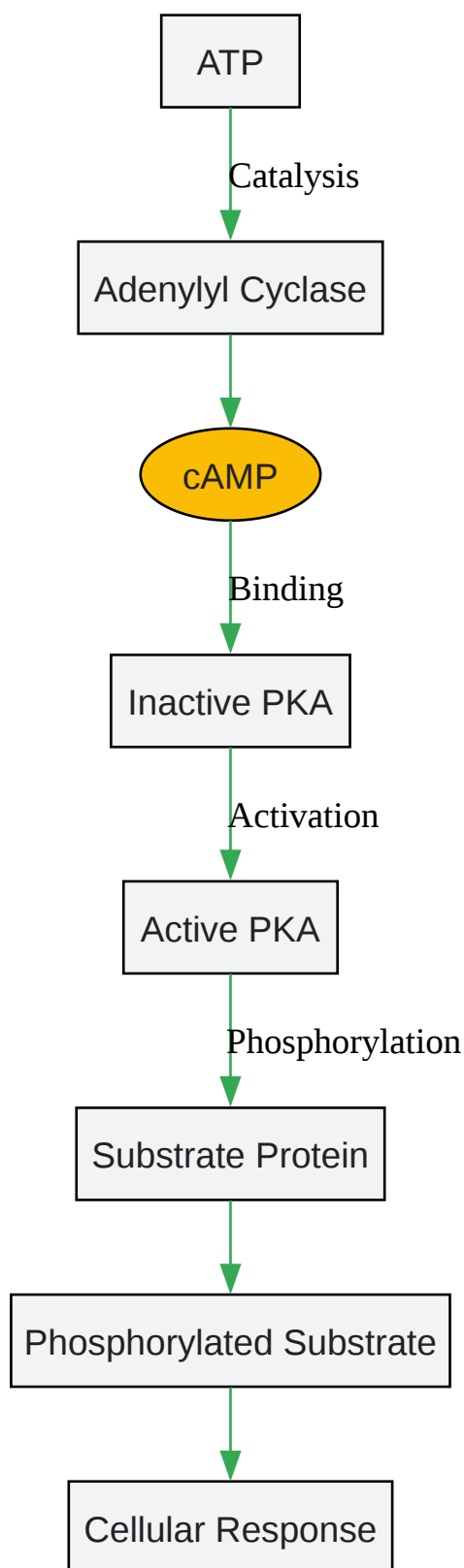


activate different G proteins (Gq, Gs, Gi) and their respective downstream signaling cascades.  
[5]

Generalized P2Y Receptor Signaling.

## Protein Kinase A (PKA) Signaling

8-Azido-cAMP, a derivative of **8-Azido-ATP**, can be used to probe the cAMP-dependent protein kinase (PKA) signaling pathway. It can activate downstream effectors of cAMP, such as PKA.[5]



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The cAMP/PKA Signaling Pathway.

This guide provides foundational knowledge for the effective use of **8-Azido-ATP** in research and development. For specific applications, optimization of the outlined protocols is recommended.

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